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Compound of Interest

Compound Name: H-Pro-Pro-Asp-NH2

Cat. No.: B12396193 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

tripeptide H-Pro-Pro-Asp-NH2. The information presented herein is intended to support

research and development activities by providing detailed predicted data from Nuclear

Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This guide includes structured data tables, detailed experimental protocols for data acquisition,

and a workflow diagram for the spectroscopic analysis of this peptide.

Spectroscopic Data
The following sections present the predicted and theoretical spectroscopic data for H-Pro-Pro-
Asp-NH2.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts for H-Pro-Pro-Asp-NH2 are detailed in Tables 1

and 2, respectively. These values are estimates based on the peptide's structure and typical

chemical shifts observed for proline and aspartic acid residues in similar chemical

environments.

Table 1: Predicted ¹H NMR Chemical Shifts for H-Pro-Pro-Asp-NH2
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Atom Name Predicted Chemical Shift (ppm)

Proline-1

Hα 4.3 - 4.5

Hβ 2.0 - 2.3

Hγ 1.9 - 2.1

Hδ 3.5 - 3.7

Proline-2

Hα 4.2 - 4.4

Hβ 1.9 - 2.2

Hγ 1.8 - 2.0

Hδ 3.4 - 3.6

Aspartic Acid-3

Hα 4.5 - 4.7

Hβ 2.7 - 2.9

Amide Protons

Asp-NH 8.0 - 8.4

Terminal-NH₂ 7.2 - 7.8

Table 2: Predicted ¹³C NMR Chemical Shifts for H-Pro-Pro-Asp-NH2
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Atom Name Predicted Chemical Shift (ppm)

Proline-1

Cα 60 - 62

Cβ 29 - 31

Cγ 24 - 26

Cδ 47 - 49

C=O 172 - 174

Proline-2

Cα 61 - 63

Cβ 30 - 32

Cγ 25 - 27

Cδ 48 - 50

C=O 173 - 175

Aspartic Acid-3

Cα 51 - 53

Cβ 38 - 40

Cγ (COOH) 174 - 176

C=O (Amide) 175 - 177

Infrared (IR) Spectroscopy
The expected characteristic infrared absorption bands for H-Pro-Pro-Asp-NH2 are

summarized in Table 3. These frequencies correspond to the vibrational modes of the

functional groups present in the peptide.

Table 3: Expected Infrared (IR) Absorption Bands for H-Pro-Pro-Asp-NH2
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Wavenumber
(cm⁻¹)

Vibrational Mode Functional Group Intensity

3300 - 3500

N-H Stretch

(asymmetric &

symmetric)

Terminal Amide (-NH₂) Medium

3200 - 3400 N-H Stretch Peptide Amide (-NH-) Medium

3000 - 3300 O-H Stretch
Carboxylic Acid (-

COOH)
Broad, Strong

2850 - 3000 C-H Stretch Aliphatic (Pro, Asp) Medium

1700 - 1730 C=O Stretch
Carboxylic Acid (-

COOH)
Strong

1630 - 1680 Amide I (C=O Stretch) Peptide Amide Strong

1510 - 1580
Amide II (N-H Bend,

C-N Stretch)
Peptide Amide Strong

1590 - 1650 N-H Bend Terminal Amide (-NH₂) Medium

1400 - 1450 C-H Bend Aliphatic (Pro, Asp) Medium

1200 - 1300 C-N Stretch Amine Medium

Mass Spectrometry (MS)
The theoretical monoisotopic mass of H-Pro-Pro-Asp-NH2 is 326.1590 Da. In electrospray

ionization mass spectrometry (ESI-MS), the peptide is expected to be observed primarily as the

protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) of this ion will produce

characteristic b and y fragment ions. The calculated m/z values for the major expected

fragments are presented in Table 4.

Table 4: Theoretical m/z Values for [M+H]⁺ and Major Fragment Ions of H-Pro-Pro-Asp-NH2
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Ion Type Sequence Fragment Calculated m/z

[M+H]⁺ Pro-Pro-Asp-NH₂ 327.1668

b-ions

b₁ Pro 98.0604

b₂ Pro-Pro 195.1132

y-ions

y₁ Asp-NH₂ 132.0557

y₂ Pro-Asp-NH₂ 229.1084

Experimental Protocols
The following sections outline the generalized experimental methodologies for acquiring the

spectroscopic data for H-Pro-Pro-Asp-NH2.

NMR Spectroscopy
Sample Preparation:

Dissolve 1-5 mg of H-Pro-Pro-Asp-NH2 in 0.5 mL of a suitable deuterated solvent (e.g., D₂O

or DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

For ¹H NMR, acquire data with a spectral width of 12-16 ppm, a relaxation delay of 1-2

seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise

ratio.

For ¹³C NMR, acquire data with a spectral width of 200-220 ppm, a relaxation delay of 2-5

seconds, and a larger number of scans (e.g., 1024-4096) due to the lower natural
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abundance of ¹³C.

Two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation) can be performed to aid in the complete assignment of proton and carbon

signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:

For solid-state analysis, mix a small amount of the peptide (approx. 1 mg) with 100-200 mg

of dry potassium bromide (KBr).

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic

press.

Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid

peptide directly on the ATR crystal.

Data Acquisition:

Record the FT-IR spectrum over a range of 4000 to 400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 32-64) to obtain a high-quality spectrum.

Perform a background scan of the empty sample compartment or the clean ATR crystal and

subtract it from the sample spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation:

Prepare a stock solution of the peptide in a suitable solvent (e.g., water or methanol) at a

concentration of 1 mg/mL.

Dilute the stock solution with a solvent mixture compatible with ESI-MS, typically 50:50

acetonitrile:water with 0.1% formic acid, to a final concentration of 1-10 µg/mL.
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Data Acquisition:

Infuse the sample solution into the ESI source of a mass spectrometer at a flow rate of 5-10

µL/min.

Acquire the full scan mass spectrum in positive ion mode over a mass range that includes

the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-1000).

For tandem MS (MS/MS), select the [M+H]⁺ ion (m/z 327.17) as the precursor ion and

subject it to collision-induced dissociation (CID) with an appropriate collision energy to

generate fragment ions.

Acquire the product ion spectrum to identify the characteristic b and y ions.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of H-Pro-Pro-Asp-NH2.
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Caption: Experimental workflow for the spectroscopic characterization of H-Pro-Pro-Asp-NH2.

To cite this document: BenchChem. [Spectroscopic Profile of H-Pro-Pro-Asp-NH2: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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